N(2)-succinyl-L-glutamic acid

Catalog No.
S536538
CAS No.
33981-72-5
M.F
C9H13NO7
M. Wt
247.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(2)-succinyl-L-glutamic acid

CAS Number

33981-72-5

Product Name

N(2)-succinyl-L-glutamic acid

IUPAC Name

(2S)-2-(3-carboxypropanoylamino)pentanedioic acid

Molecular Formula

C9H13NO7

Molecular Weight

247.2 g/mol

InChI

InChI=1S/C9H13NO7/c11-6(2-4-8(14)15)10-5(9(16)17)1-3-7(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1

InChI Key

JCNBNOQGFSXOML-YFKPBYRVSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

N(2)-Succinylglutamate;

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCC(=O)O

Description

The exact mass of the compound N(2)-succinyl-L-glutamic acid is 247.0692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of N-acyl-L-glutamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N(2)-succinyl-L-glutamic acid is a derivative of glutamic acid, characterized by the addition of a succinyl group at the nitrogen atom in the amino acid structure. Its chemical formula is C9H13NO6C_9H_{13}NO_6, and it belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids. This compound plays a significant role in various metabolic pathways and is particularly noted for its involvement in amino acid metabolism and neurotransmitter synthesis.

Involving glutamic acid and succinic anhydride or other succinylating agents under controlled conditions to ensure proper formation of the succinyl group.
  • Biotransformation: Microbial fermentation processes can be employed to produce N(2)-succinyl-L-glutamic acid from precursor substrates using specific strains capable of performing the necessary enzymatic conversions.
  • N(2)-succinyl-L-glutamic acid exhibits significant biological activity, particularly in the context of metabolic pathways involving amino acids. It serves as a substrate for enzymes involved in both catabolic and anabolic processes. Its derivatives are implicated in neurotransmitter synthesis, specifically influencing pathways related to gamma-aminobutyric acid (GABA) metabolism, which is vital for neurotransmission and neuronal function.

    The synthesis of N(2)-succinyl-L-glutamic acid can be achieved through various methods:

    • Enzymatic Synthesis: Utilizing specific enzymes such as N-succinylglutamate 5-semialdehyde dehydrogenase to catalyze reactions involving glutamic acid derivatives.
    • Chemical Synthesis: The compound can also be synthesized through

    N(2)-succinyl-L-glutamic acid has several applications:

    • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter metabolism.
    • Biotechnology: Used in metabolic engineering to enhance amino acid production or modify metabolic pathways in microorganisms.
    • Research: Studied for its potential effects on neurotransmission and metabolic regulation, providing insights into amino acid metabolism.

    Research on N(2)-succinyl-L-glutamic acid interactions focuses on its role as a substrate for various enzymes and its effects on metabolic pathways. Studies have shown that it interacts with mitochondrial enzymes such as succinate semialdehyde dehydrogenase and ornithine aminotransferase, highlighting its importance in cellular metabolism . Additionally, its derivatives may influence GABAergic signaling pathways, suggesting potential therapeutic implications.

    Several compounds share structural and functional similarities with N(2)-succinyl-L-glutamic acid. These include:

    Compound NameChemical FormulaKey Features
    N-succinyl-L-glutamateC9H13NO7C_9H_{13}NO_7Involves three carboxylic groups; key player in tricarboxylic acid cycle .
    L-glutamateC5H9NO4C_5H_{9}NO_4Primary excitatory neurotransmitter; central to amino acid metabolism.
    Succinic acidC4H6O4C_4H_6O_4Key intermediate in the citric acid cycle; involved in energy production.

    Uniqueness

    N(2)-succinyl-L-glutamic acid's uniqueness lies in its specific nitrogen acylation, which differentiates it from other derivatives of glutamic acid. This modification affects its reactivity and biological roles, particularly concerning enzyme interactions and metabolic pathways involving nitrogen transfer.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -1.5

    Exact Mass

    247.0692

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Wikipedia

    N(2)-succinyl-L-glutamic acid

    Dates

    Modify: 2024-02-18
    1: Itoh Y. Cloning and characterization of the aru genes encoding enzymes of the catabolic arginine succinyltransferase pathway in Pseudomonas aeruginosa. J Bacteriol. 1997 Dec;179(23):7280-90. PubMed PMID: 9393691; PubMed Central PMCID: PMC179677.
    2: Jann A, Stalon V, Wauven CV, Leisinger T, Haas D. N-Succinylated intermediates in an arginine catabolic pathway of Pseudomonas aeruginosa. Proc Natl Acad Sci U S A. 1986 Jul;83(13):4937-41. PubMed PMID: 16593724; PubMed Central PMCID: PMC323859.
    3: Vander Wauven C, Stalon V. Occurrence of succinyl derivatives in the catabolism of arginine in Pseudomonas cepacia. J Bacteriol. 1985 Nov;164(2):882-6. PubMed PMID: 2865249; PubMed Central PMCID: PMC214334.

    Explore Compound Types